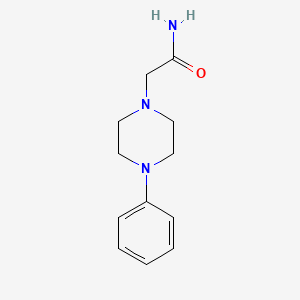

2-(4-phenylpiperazin-1-yl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAQKIGCRVMLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193780 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40798-95-6 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040798956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Phenylpiperazin 1 Yl Acetamide

Established Synthetic Pathways for the Core 2-(4-phenylpiperazin-1-yl)acetamide Scaffold

The synthesis of the this compound core structure is primarily achieved through two main approaches: direct alkylation reactions and multi-step synthesis involving key intermediates.

Alkylation Reactions in the Synthesis of this compound

A common and direct method for synthesizing the this compound scaffold involves the alkylation of 1-phenylpiperazine (B188723) with a suitable 2-haloacetamide derivative. nih.govnih.gov A frequently used reagent is 2-chloro-N-phenylacetamide. bioline.org.br This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. bioline.org.br The addition of a catalyst, such as potassium iodide, can facilitate the reaction. bioline.org.br

This straightforward approach allows for the direct coupling of the two key fragments, the phenylpiperazine and the acetamide (B32628) moieties, in a single synthetic step. The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Multi-Step Synthesis Approaches Involving Key Intermediates

Multi-step syntheses provide a versatile alternative, allowing for the construction of the this compound scaffold through the sequential formation of key intermediates. bioline.org.brwho.int A typical multi-step approach commences with the acylation of an aniline (B41778) derivative with chloroacetyl chloride to form a 2-chloro-N-arylacetamide intermediate. bioline.org.br For instance, reacting aniline with chloroacetyl chloride in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide (B78521) yields 2-chloro-N-phenylacetamide. bioline.org.br

This intermediate is then reacted with 1-phenylpiperazine in a subsequent step to yield the final this compound product. bioline.org.br This two-step process offers the flexibility to introduce a variety of substituents on the phenyl ring of the acetamide moiety by starting with appropriately substituted anilines. These multi-step strategies are fundamental in creating diverse libraries of compounds for further investigation. researchgate.net

Strategies for Derivatization at the Acetamide Moiety

The acetamide portion of the this compound scaffold offers significant opportunities for chemical modification, primarily through N-substitution and alterations to the methylene (B1212753) linker.

N-Substitution Patterns and Their Synthetic Routes

A primary strategy for derivatization involves introducing various substituents on the nitrogen atom of the acetamide group. This is typically achieved by reacting the core scaffold's amine precursor with a range of electrophilic reagents. nih.govwho.int For example, N-aryl or N-aralkyl substituted derivatives can be synthesized by reacting the corresponding primary or secondary amine with an activated acetamide precursor, such as 2-chloro-N-substituted acetamide. who.int

The synthesis of these N-substituted derivatives often involves the initial preparation of the desired N-substituted-2-bromoacetamide or 2-chloroacetamide (B119443) electrophiles. who.int These are then coupled with the phenylpiperazine nucleophile. bioline.org.br A wide array of substituted anilines and other amines can be used to generate a diverse set of N-substituted acetamide derivatives, including those with chloro, trifluoromethyl, iodo, and aminophenyl groups. nih.govnih.govuni.lusigmaaldrich.com

Strategies for Derivatization at the Phenylpiperazine Moiety

The phenylpiperazine moiety presents another key site for chemical derivatization, allowing for the modulation of the compound's properties by introducing substituents on the phenyl ring. A common approach involves starting with a substituted 1-phenylpiperazine. For instance, a variety of arylpiperazines can be used as nucleophiles in the alkylation reaction with 2-chloro-N-phenylacetamide to generate derivatives with different substitution patterns on the phenyl ring of the piperazine (B1678402) moiety. bioline.org.br

This strategy allows for the incorporation of a wide range of functional groups, including methoxy (B1213986) and other substituents, onto the phenyl ring. sigmaaldrich.com The synthesis of these starting materials, the substituted phenylpiperazines, is a critical step in this derivatization strategy and can be achieved through various known synthetic methods.

Substitutions on the Phenyl Ring

A primary strategy for the derivatization of this compound involves introducing various substituents onto the phenyl ring attached to the piperazine nitrogen. The most common synthetic approach involves the nucleophilic substitution reaction between a haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, and an appropriately substituted 1-phenylpiperazine. researchgate.net This method allows for the generation of a diverse library of compounds by modifying the substitution pattern on the aniline precursor used to synthesize the phenylpiperazine intermediate.

The synthesis of the required substituted phenylpiperazine intermediates can be a multi-step process. For example, a synthetic route can begin with a substituted aniline, which undergoes a series of reactions including sulfonylation, reduction, alkylation, and finally cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the desired substituted phenylpiperazine. nih.govresearchgate.net Another approach involves the direct N-arylation of piperazine, which can sometimes be achieved without a transition metal catalyst, a significant advantage from a green chemistry perspective. googleapis.com

Research has explored a range of substituents on the phenyl ring to investigate their influence on the properties of the resulting acetamide derivatives. These substitutions include electron-donating and electron-withdrawing groups at various positions on the aromatic ring.

Table 1: Examples of Substituents on the Phenyl Ring of this compound Derivatives

| Substituent(s) | Position(s) on Phenyl Ring | Synthetic Precursor/Method | Reference(s) |

| Fluoro | 2 | Coupling with 1-(2-fluorophenyl)piperazine | researchgate.net |

| Chloro | 2 | Coupling with N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide | sigmaaldrich.comsigmaaldrich.com |

| Nitro | 4 | Synthesis from 1-(4-nitrophenyl)piperazine | researchgate.net |

| Fluoro, Methyl, Trifluoroethylsulfanyl | 2, 4, 5 | Multi-step synthesis starting from 2-fluoro-4-methylaniline | nih.govresearchgate.net |

Modifications and Analogues of the Piperazine Ring

Alterations to the piperazine ring itself represent another key derivatization strategy. These modifications can be broadly categorized into N-substitutions at the second nitrogen of the piperazine ring and the replacement of the piperazine ring with other heterocyclic systems (bioisosteric replacement).

N-substitution is a versatile method for introducing a wide variety of functional groups. Following the initial synthesis of the phenylpiperazine core, the secondary amine of the piperazine can be functionalized through reactions such as alkylation, benzylation, acylation, and sulfonylation. nih.govresearchgate.net These reactions allow for the attachment of diverse chemical moieties, which can significantly alter the molecule's physicochemical properties.

Table 2: Examples of Piperazine Ring Modifications and Analogues

| Modification Type | Specific Modification | Resulting Compound Type | Reference(s) |

| N-Substitution | Alkylation (e.g., with alkyl halides) | 4-Alkyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

| N-Substitution | Benzylation (e.g., with benzyl (B1604629) halides) | 4-Benzyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

| N-Substitution | Acylation (e.g., with acid chlorides) | 4-Acyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

| N-Substitution | Sulfonylation (e.g., with sulfonyl chlorides) | 4-Sulfonyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

| Bioisosteric Replacement | Replacement with Morpholine (B109124) | N-aryl-2-morpholino-acetamide derivatives | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

While specific studies on the green synthesis of this compound are not extensively documented, principles of green chemistry are being applied to the synthesis of related piperazine and piperidine (B6355638) derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One prominent green strategy is the use of alternative, environmentally benign solvent systems. Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride-glucose or glucose-urea, have been successfully employed as reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive, offering a greener alternative to volatile organic compounds. researchgate.netscilit.com Similarly, water has been used as a solvent for the hydrogenation of pyridine (B92270) derivatives to yield piperidines, catalyzed by heterogeneous catalysts that can be easily recovered and reused. nih.gov

Another key principle of green chemistry is the development of one-pot synthesis and multi-component reactions (MCRs). nih.gov These methods improve atom economy and process efficiency by combining multiple reaction steps into a single operation, which reduces the need for intermediate purification, minimizes solvent usage, and saves time and energy. nih.govnih.gov One-pot procedures have been developed for the synthesis of N-substituted 4-phenylpiperidines from diols and amines. researchgate.net The design of catalyst systems that avoid toxic or expensive heavy metals is also a significant goal. For instance, the synthesis of a 1-[2-(phenylsulfanyl)-phenyl]piperazine derivative has been achieved through a nucleophilic aromatic substitution that proceeds in the absence of a transition metal catalyst. googleapis.com These examples from related heterocyclic syntheses demonstrate viable green strategies that could be adapted for the cleaner production of this compound and its derivatives.

Structural Characterization and Analytical Methodologies in Research on 2 4 Phenylpiperazin 1 Yl Acetamide

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(4-phenylpiperazin-1-yl)acetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound and its derivatives, specific signals corresponding to the different proton environments are observed. bioline.org.br The protons of the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, in closely related N-phenylacetamide derivatives, the four protons on the piperazine ring adjacent to the nitrogen connected to the acetyl group appear as a multiplet, while the other four piperazine protons also present as a multiplet at a slightly different chemical shift. bioline.org.br The two protons of the methylene (B1212753) group (COCH₂) between the carbonyl and the piperazine nitrogen characteristically appear as a singlet. bioline.org.br

Aromatic protons from the phenyl ring attached to the piperazine and any other aromatic groups in derivatives show signals in the downfield region of the spectrum. bioline.org.br A key indicator of the acetamide (B32628) group is the presence of a broad singlet corresponding to the NH proton, which often appears at a high chemical shift value. bioline.org.br

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Piperazine Protons | ~2.77 - 2.80 | m | 4H |

| Piperazine Protons | ~3.26 - 3.29 | m | 4H |

| Methylene (COCH₂) | ~3.21 | s | 2H |

| Aromatic Protons (Ar-H) | ~6.79 - 7.58 | m | 9H |

| Amide Proton (NH) | ~9.08 | s | 1H |

Data is based on a representative N-phenylacetamide derivative and may vary slightly for the parent compound. bioline.org.br

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound and its analogues displays characteristic absorption bands that confirm its structure.

A prominent and defining feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the amide function, which typically appears in the range of 1681-1683 cm⁻¹. bioline.org.br The N-H stretching vibration of the secondary amide group is also a key diagnostic peak. researchgate.net Other significant bands include C-H stretching vibrations for both aromatic and aliphatic parts of the molecule, and C-N stretching vibrations associated with the piperazine ring and the amide linkage. bioline.org.brresearchgate.net

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | ~3311 | Secondary Amide N-H Stretch |

| C-H Stretch (Aromatic) | ~3013 | Aromatic C-H Stretch |

| C-H Stretch (Aliphatic) | ~2829 | Aliphatic C-H Stretch |

| C=O Stretch (Amide) | ~1683 | Carbonyl Stretch of Amide |

| C-N Stretch | ~1238 | C-N Stretch |

Data is based on representative N-phenylacetamide derivatives. bioline.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound, techniques like electrospray ionization (ESI) are often used. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+1]⁺, which confirms the molecular weight of the compound. bioline.org.br

The fragmentation of the molecule under mass spectrometry conditions can also be predicted. Alpha-cleavage is common for amines and amides. libretexts.org This would involve the cleavage of bonds adjacent to the nitrogen atoms in the piperazine ring or the amide group. libretexts.org The fragmentation pattern would likely show characteristic losses, such as the loss of the acetamide side chain or the fragmentation of the piperazine ring, providing further structural confirmation.

Chromatographic Purity Assessment in Research Contexts

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used routinely in synthetic organic chemistry. In the synthesis of this compound, TLC is used to monitor the progress of the reaction by observing the disappearance of the starting material spots and the appearance of the product spot. bioline.org.br By comparing the retention factor (Rf) value of the product to that of the starting materials, chemists can determine when the reaction is complete. TLC also serves as a preliminary check for the purity of the final product, with a single spot suggesting a high degree of purity. bioline.org.br The spots are typically visualized using methods like an iodine chamber. bioline.org.br

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Characterization

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and quantitative analysis of compounds. For this compound, reverse-phase HPLC (RP-HPLC) is a suitable method for assessing purity. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, is used for elution. sielc.com The purity of the sample is determined by the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. This technique is crucial for generating a precise, quantitative measure of purity required for subsequent research applications. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on various derivatives of this molecule, no published research detailing the single-crystal X-ray diffraction analysis of the parent compound was identified.

For related compounds, such as those with substitutions on the phenyl ring or the acetamide nitrogen, X-ray crystallography has been a crucial technique to elucidate their three-dimensional structures. These studies provide valuable insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for understanding their chemical and biological properties. However, in the strict absence of data for this compound itself, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and key intramolecular distances and angles, cannot be provided at this time. The determination of its crystal structure would require future experimental work.

Computational Chemistry and in Silico Modeling of 2 4 Phenylpiperazin 1 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 2-(4-phenylpiperazin-1-yl)acetamide, docking studies have been instrumental in identifying potential binding modes within the active sites of various biological targets. These simulations help in understanding the key interactions that contribute to the affinity and specificity of the compounds.

For instance, derivatives of this compound have been docked into the active sites of targets such as topoisomerase II and various receptors in the central nervous system. mdpi.com The outcomes of these docking studies are often quantified by a docking score, which estimates the binding affinity, and by a detailed analysis of the interactions between the ligand and the protein's amino acid residues.

Binding Pocket Analysis and Interaction Profiling

Binding pocket analysis is a critical component of molecular docking that involves the identification and characterization of the active site of a biological target. For the this compound scaffold, this analysis reveals the specific amino acid residues that form the binding pocket and are crucial for ligand recognition and binding.

Studies on various derivatives have shown that the phenylpiperazine moiety often engages in hydrophobic interactions and π-π stacking with aromatic residues within the binding pocket. mdpi.com The acetamide (B32628) linker can form hydrogen bonds with polar residues, while the terminal phenyl group can be modified to explore different regions of the binding site and enhance binding affinity. For example, in studies involving topoisomerase II, the phenylpiperazine part of the molecule has been observed to slide between nucleic acid bases, participating in π-π stacking interactions. mdpi.com

Key Interactions of this compound Derivatives in Target Binding Pockets:

| Interaction Type | Interacting Moiety of the Compound | Potential Interacting Residues in Target |

| Hydrogen Bonding | Acetamide group | Aspartic Acid, Glycine |

| π-π Stacking | Phenylpiperazine group | Tyrosine, Phenylalanine, Tryptophan, Nucleic acid bases (e.g., DT9, DA12) |

| Hydrophobic Interactions | Phenyl and piperazine (B1678402) rings | Leucine, Valine, Isoleucine |

| π-Sulfur Interactions | (with modified scaffolds) | Methionine |

Ligand-Receptor Complex Conformation Studies

Once a ligand is docked into a receptor's binding site, the resulting complex's conformation is analyzed to understand the stability and nature of the interaction. These studies provide a static picture of the most likely binding pose of the ligand.

For derivatives of this compound, conformational analysis reveals how the molecule adapts its shape to fit snugly within the binding pocket. The flexibility of the acetamide linker allows the phenylpiperazine and terminal phenyl groups to adopt various orientations, optimizing their interactions with the receptor. In some cases, molecular docking studies have been validated by re-docking a co-crystallized ligand into its original structure to ensure the reliability of the docking protocol.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound family, QSAR models are developed to predict the biological activity of new derivatives and to understand which molecular properties are most important for their therapeutic effects.

Development of QSAR Models for Activity Prediction

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties.

Finally, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. For phenylpiperazine derivatives, various QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. researchgate.net These models are often validated using both internal and external sets of compounds to ensure their predictive power.

Application of QSAR in Scaffold Modification Design

One of the most powerful applications of QSAR is in guiding the design of new molecules with improved activity. By analyzing the QSAR model, chemists can identify which molecular features are positively or negatively correlated with the desired biological effect.

For the this compound scaffold, QSAR studies can suggest which positions on the phenyl rings or the piperazine ring are most amenable to substitution. For example, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule could lead to enhanced activity. This information allows for the rational design of new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery process. Molecular docking studies on some derivatives have indicated that they may serve as leads for rational drug design. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static view of the ligand-receptor complex, the reality is that these molecules are dynamic and constantly in motion. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules over time.

For this compound and its derivatives, these methods can provide a more realistic picture of how the ligand binds to its target and how the complex behaves in a physiological environment. MD simulations can reveal alternative binding modes, the role of water molecules in the binding site, and the conformational changes that occur in both the ligand and the receptor upon binding. This detailed understanding of the dynamic nature of the ligand-receptor interaction is crucial for the design of more effective and specific drugs.

In Silico Predictions of Molecular Interaction Potentials

In silico methods, particularly molecular docking, have been instrumental in predicting the molecular interaction potentials of this compound derivatives with various biological targets. These computational simulations provide insights into the binding modes and affinities of these compounds, helping to elucidate their potential mechanisms of action at a molecular level.

Central Nervous System (CNS) Receptor Interactions:

A significant body of research has focused on the interaction of this compound derivatives with receptors in the central nervous system. Molecular docking studies have revealed that these compounds have the potential to dock within the binding pockets of key CNS receptors.

For instance, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were shown to dock effectively into the binding pocket of the GABA-A receptor. nih.gov This suggests a potential for these compounds to modulate GABAergic neurotransmission, which is a key target for anxiolytic and muscle relaxant drugs.

The following table summarizes the predicted interactions of a representative derivative with the GABA-A receptor:

| Derivative | Target Receptor | Predicted Interactions |

|---|

Furthermore, derivatives of this compound have been investigated for their potential to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the treatment of psychosis and depression. jetir.org In silico studies on phenylpiperazine derivatives have indicated potential agonistic or antagonistic activities at these receptors, highlighting the versatility of this chemical scaffold. jetir.org

Anticancer and Antimicrobial Targets:

The this compound scaffold has also been explored for its potential in anticancer and antimicrobial applications. Molecular docking studies have been employed to predict the binding of these derivatives to relevant biological targets.

In one study, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and evaluated for their anticancer potential. nih.govresearchgate.net Molecular docking simulations demonstrated that these compounds could achieve good docking scores within the binding pockets of cancer-related proteins, suggesting them as potential leads for the design of new anticancer agents. nih.govresearchgate.net

The predicted binding of these derivatives to DNA has also been a subject of computational investigation. nih.govmdpi.comnih.gov Molecular docking studies have explored the potential for these compounds to intercalate into the DNA helix or bind to its minor groove, which are established mechanisms for certain anticancer drugs. nih.govmdpi.comnih.gov

Monoamine Oxidase (MAO) Inhibition:

The potential for this compound derivatives to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, has also been investigated using in silico methods. Thiazolylhydrazine-piperazine derivatives have shown selective inhibitory activity against MAO-A in both in vitro and in silico studies. mdpi.com Molecular docking has been crucial in understanding the binding interactions between these compounds and the MAO-A enzyme. mdpi.com

The following table provides an overview of the predicted biological targets and interaction types for various derivatives of this compound based on in silico studies:

| Derivative Class | Predicted Biological Target | Predicted Interaction Type |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | GABA-A Receptor | Binding pocket interaction |

| Phenylpiperazine derivatives | Dopamine and Serotonin Receptors | Agonism/Antagonism |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Cancer-related proteins | Binding pocket interaction |

| Phenylpiperazine derivatives | DNA | Intercalation/Minor groove binding |

While these in silico predictions focus on derivatives, they underscore the potential of the core this compound structure to serve as a versatile scaffold for designing molecules with specific interactions with a range of biological targets. The insights gained from these computational studies are invaluable for guiding the synthesis and experimental evaluation of new therapeutic agents.

Molecular and Cellular Mechanism Investigations of 2 4 Phenylpiperazin 1 Yl Acetamide

Receptor Binding Affinity and Selectivity Profiling

The interaction of 2-(4-phenylpiperazin-1-yl)acetamide and its derivatives with key neurotransmitter receptors provides insight into their potential pharmacological effects. The phenylpiperazine moiety is a common scaffold in many centrally acting agents, conferring affinity for a range of receptors.

Table 1: Serotonin (B10506) Receptor Interaction for Phenylpiperazine Derivatives No direct binding data was found for this compound. This table reflects general findings for the broader class of compounds.

| Compound Class | Receptor Subtype | Reported Interaction |

|---|---|---|

| Phenylpiperazine Derivatives | 5-HT1A | Ligand binding and functional activity |

| Phenylpiperazine Derivatives | 5-HT2A | Ligand binding and functional activity |

The phenylpiperazine scaffold is also a key feature in many dopamine (B1211576) receptor ligands. Studies on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides have demonstrated their interaction with dopamine D2 receptors. nih.gov The ratio of D2 to 5-HT1A activity is considered an important determinant of the antipsychotic potential of such compounds. nih.gov Furthermore, N-phenylpiperazine analogs have been investigated for their selectivity towards the D3 versus the D2 dopamine receptor subtype. mdpi.com This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of the dopamine receptor, while other parts of the molecule may interact with secondary binding pockets, leading to subtype-specific affinities. mdpi.com Direct binding affinities for this compound at dopamine receptor subtypes D1-D5 have not been specifically reported in the available literature.

Table 2: Dopamine Receptor Interaction for Phenylpiperazine Derivatives No direct binding data was found for this compound. This table reflects general findings for the broader class of compounds.

| Compound Class | Receptor Subtype | Reported Interaction |

|---|---|---|

| Phenylpiperazine Derivatives | D2 | Ligand binding and functional activity |

The GABAA receptor complex is a primary target for sedative and anxiolytic drugs. While extensive research exists on various ligands for the GABAA receptor, including those with a phenylpiperazine structure, specific studies characterizing the binding of this compound at this receptor are not available in the reviewed scientific literature.

Arylpiperazine derivatives have been shown to possess a strong affinity for α1-adrenergic receptors. For example, a series of phenylpiperazine-hydantoin derivatives were found to bind to α-adrenergic receptors with high affinity, with some compounds acting as antagonists at α1A, α1B, and α1D subtypes. nih.gov However, specific binding data for this compound at α1 or α2 adrenergic receptors has not been reported.

Ion Channel Modulation Studies (e.g., Voltage-Sensitive Sodium Channels, TRPC6)

Investigations into the effects of this compound derivatives on ion channels have revealed notable activity. A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as potential anticonvulsants, found that a particularly potent derivative exhibited moderate binding to neuronal voltage-sensitive sodium channels at site 2. nih.govnih.gov This suggests a potential mechanism for the observed anticonvulsant effects in animal models. nih.gov

Furthermore, a closely related analog, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, has been studied for its effects on Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6). nih.gov This channel is implicated in the pathophysiology of Alzheimer's disease, and the compound was found to restore mushroom spine percentage and induce neuronal store-operated calcium entry (SOCE) in postsynaptic spines in the context of Aβ42-induced toxicity. nih.gov

Table 3: Ion Channel Modulation by this compound Derivatives

| Derivative | Ion Channel | Observed Effect |

|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative | Voltage-Sensitive Sodium Channel (site 2) | Moderate binding |

Enzyme Inhibition and Activation Studies (e.g., COX-II, Acetylcholinesterase, Falcipain-2, Hsp90)

The potential for this compound and its analogs to interact with various enzymes has been explored in several studies.

A novel series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives were evaluated for their in vitro inhibitory activity against falcipain-2, a cysteine protease from Plasmodium falciparum and a target for antimalarial drugs. pnrjournal.compnrjournal.com The study, which utilized N-phenyl-2-(piperazine-1-yl) acetamide (B32628) as a key intermediate, found that the synthesized compounds had insignificant or very weak inhibitory activity against falcipain-2. pnrjournal.compnrjournal.com

While various acetamide derivatives have been investigated as potential cyclooxygenase-II (COX-II) inhibitors, specific data on the COX-II inhibitory activity of this compound is not available in the reviewed literature. archivepp.comgalaxypub.co Similarly, although other heterocyclic structures containing a piperazine (B1678402) moiety have been explored for acetylcholinesterase inhibition, there is no specific data for the title compound. nih.gov

In the context of heat shock protein 90 (Hsp90), a series of analogues containing a 1-phenylpiperazine (B188723) core scaffold were synthesized and evaluated as Hsp90 inhibitors. nih.gov While this study provides insights into the structure-activity relationships for this class of compounds, it does not specifically report on the activity of this compound.

Table 4: Enzyme Inhibition Profile for this compound Derivatives

| Enzyme | Derivative Class | Reported Activity |

|---|---|---|

| Falcipain-2 | 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide | Insignificant to very weak inhibition |

| COX-II | This compound | Data not available |

| Acetylcholinesterase | This compound | Data not available |

Investigation of Intracellular Signaling Pathway Modulation

Investigations into the direct modulation of intracellular signaling pathways by this compound are not extensively detailed in publicly available research. However, studies on its derivatives provide significant insights into the potential signaling pathways this chemical scaffold might influence.

Derivatives of this compound have been primarily investigated for their effects on the central nervous system. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been synthesized and evaluated for anticonvulsant properties. The activity of these compounds in the maximal electroshock (MES) seizure model suggests a potential interaction with voltage-gated ion channels, which are crucial components of intracellular signaling cascades that regulate neuronal excitability. The MES test is known to identify compounds that prevent the spread of seizures, a mechanism often associated with the modulation of voltage-sensitive sodium channels.

Furthermore, research on other arylpiperazine derivatives points towards interactions with serotonergic and dopaminergic pathways. For example, 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides have been explored for their antipsychotic potential, with effects suggested to be mediated through interactions with 5-HT2A and D2 receptors. bioline.org.br These G-protein coupled receptors (GPCRs) are pivotal in a multitude of intracellular signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide turnover, which in turn regulate a wide array of cellular functions from gene expression to neurotransmission. The ability of piperazine-containing compounds to modulate serotonin receptors further underscores their potential to influence these critical signaling pathways. ontosight.ai

While direct evidence for this compound is pending, the data from its analogues strongly suggest that its mechanism of action likely involves the modulation of key signaling pathways that govern neuronal activity and neurotransmitter systems.

Protein-Ligand Interaction Research for Target Identification

Direct protein-ligand interaction studies for this compound are limited in the current scientific literature. However, research on its derivatives has been instrumental in identifying potential biological targets and understanding their binding interactions.

One of the key findings in this area comes from the investigation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsants. In vitro studies on the most potent of these derivatives revealed a moderate binding affinity to site 2 of the neuronal voltage-sensitive sodium channels. nih.gov This interaction is a well-established mechanism for many anticonvulsant drugs, as it stabilizes the inactive state of the channel, thereby reducing the firing rate of neurons and preventing seizure propagation.

Molecular docking studies have also been employed to elucidate the binding modes of related compounds. For instance, in the context of developing acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide were shown to bind to both AChE and butyrylcholinesterase (BuChE). These docking studies visualized the interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active sites of these enzymes.

The table below summarizes the potential molecular targets identified for derivatives of this compound based on protein-ligand interaction research.

| Derivative Class | Potential Molecular Target | Method of Investigation |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Neuronal voltage-sensitive sodium channels (site 2) | In vitro binding assay |

| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides | 5-HT2A and D2 receptors | In vivo pharmacological models |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Molecular docking studies |

These findings, while not directly on this compound, provide a strong foundation for future research to confirm its specific protein targets and elucidate the precise nature of its interactions. The consistent implication of neuronal channels and receptors across different derivatives suggests that the core this compound structure is a promising scaffold for developing modulators of central nervous system targets.

In Vitro Pharmacological Characterization of 2 4 Phenylpiperazin 1 Yl Acetamide Analogues

Cell-Based Assays for Biological Response Evaluation

Cell-based laboratory tests are crucial for identifying the biological impacts of new chemical compounds at the cellular level. For the analogues of 2-(4-phenylpiperazin-1-yl)acetamide, these tests have been essential in assessing their potential as agents for protecting nerve cells, fighting cancer, and combating microbes.

Neuronal Cell Culture Studies (e.g., Neuroprotection, Viability, Synaptic Spine Morphology)

Research involving neuronal cell cultures has highlighted the neuroprotective capabilities of certain derivatives of this compound. Some of these analogues have demonstrated the capacity to shield neurons from excitotoxicity and oxidative stress, both of which are significant factors in the progression of neurodegenerative diseases. Studies have shown that these compounds can improve the survival rate of neurons when faced with neurotoxic agents. Additionally, investigations into the morphology of synaptic spines suggest that particular derivatives might influence synaptic plasticity, a fundamental process for learning and memory.

Cancer Cell Line Investigations for Growth Modulation

The growth-inhibiting properties of this compound analogues have been examined in a variety of cancer cell lines. Certain derivatives have shown noteworthy effects in slowing the growth of cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). mdpi.com The effectiveness of these compounds is often linked to the specific chemical groups attached to the phenylpiperazine and acetamide (B32628) parts of the molecule.

Table 1: Anticancer Activity of this compound Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | 22.6 |

Note: IC50 values represent the concentration of a substance needed to inhibit a biological process by 50%. Data is based on reported activities for illustrative analogues. mdpi.com

Bacterial and Fungal Strain Susceptibility Research

A range of this compound derivatives have been tested for their ability to inhibit the growth of various bacteria and fungi. These investigations have singled out compounds that are effective against both Gram-positive and Gram-negative bacteria, in addition to several types of fungi. The antimicrobial strength of these analogues is dependent on their specific molecular structures, with certain chemical modifications boosting their effectiveness against particular microbial strains.

Biochemical Assays for Enzyme Activity Assessment

Biochemical tests have been utilized to explore how this compound analogues interact with particular enzymes. nih.gov These studies are key to deciphering the molecular processes that underlie the observed biological activities. For instance, some derivatives have been assessed for their capacity to block enzymes like MEK1, which is a target in cancer therapy. nih.gov The inhibitory concentration (IC50) values derived from these tests offer a quantitative measure of the compounds' effectiveness.

Mechanistic In Vitro Assays (e.g., Anticonvulsant activity in hippocampal slice cultures)

To gain a more profound understanding of their mechanisms of action, researchers have turned to more intricate in vitro systems, such as hippocampal slice cultures. These models more accurately reflect the complex neuronal networks of the brain and are highly useful for investigating conditions like epilepsy. In these types of assays, specific this compound analogues have been found to suppress seizure-like activity, pointing to a potential anticonvulsant effect. nih.govnih.gov In vitro studies have also identified that some potent derivatives act as moderate binders to neuronal voltage-sensitive sodium channels, a key target for many antiepileptic drugs. nih.govnih.govresearchgate.net These mechanistic findings provide compelling evidence for the neuroactive qualities of these compounds and their prospective application in the treatment of seizure-related disorders.

Free Radical Scavenging Capacity Research (e.g., DPPH scavenging)

The antioxidant capabilities of this compound analogues have been evaluated through a variety of in vitro antioxidant tests, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a frequently used method. researchgate.netresearcher.liferesearchgate.netmdpi.com A number of derivatives have demonstrated considerable ability to neutralize free radicals, suggesting they could play a role in mitigating oxidative stress. researchgate.netmdpi.com This antioxidant characteristic is thought to be a contributing factor to the neuroprotective and other advantageous effects seen in cell-based experiments. The effectiveness of this scavenging action is often linked to the chemical makeup of the analogues, especially the type and placement of substituents on the aromatic rings.

Table 2: DPPH Radical Scavenging Activity of this compound Analogues

| Compound | Concentration | Scavenging Activity (%) |

|---|---|---|

| Flavonoid Acetamide Derivative | 80 µg/mL | 25.85 ± 0.36 |

Note: The percentage of scavenging activity is a representation based on reported findings for an illustrative analogue. researcher.life

Preclinical Biological Investigations of 2 4 Phenylpiperazin 1 Yl Acetamide in Animal Models Mechanistic Focus

Evaluation in Animal Models for Neural Function Modulation

The phenylpiperazine scaffold is a well-established pharmacophore in neuroscience research, known to interact with various central nervous system targets. Preclinical studies on derivatives of 2-(4-phenylpiperazin-1-yl)acetamide have explored their potential to modulate neural pathways involved in seizures, anxiety, muscle relaxation, neuroprotection, pain, inflammation, and cognition.

Studies on Seizure Models (e.g., MES, scPTZ, 6-Hz) for mechanistic insights into neural excitability pathways

While direct studies on this compound are not readily found, research on its N-phenyl substituted derivatives provides insights into the potential anticonvulsant activity of this chemical class. A study evaluating a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in standard preclinical models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests, revealed notable activity.

The MES test, a model for generalized tonic-clonic seizures, showed that the anticonvulsant activity of these derivatives was highly dependent on the substitution pattern on the N-phenyl ring. nih.govnih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide moiety demonstrated activity, whereas many of the 3-chloroanilide analogs were inactive. nih.govnih.gov This suggests that the electronic properties of the substituent on the anilide ring play a crucial role in modulating the anticonvulsant effect, likely by influencing the compound's ability to interact with its molecular target.

Several of the active derivatives also showed efficacy in the 6-Hz seizure model, which is considered a model for therapy-resistant partial seizures. nih.govnih.gov This finding points towards a potential mechanism of action that could be relevant for treating difficult-to-manage forms of epilepsy. The lack of activity in the scPTZ model for most of these derivatives suggests that their mechanism is unlikely to involve a significant enhancement of GABAergic neurotransmission, which is the primary mechanism of action for drugs effective in this model. Instead, the profile of activity in the MES and 6-Hz tests is more indicative of an interaction with voltage-gated sodium channels, a common target for anticonvulsant drugs that prevent seizure spread. nih.govnih.gov Indeed, in vitro studies on one of the most potent derivatives identified it as a moderate binder to site 2 of the neuronal voltage-sensitive sodium channels. nih.gov

| Seizure Model | Observed Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Potential Mechanistic Implication |

| Maximal Electroshock (MES) | Active (especially 3-trifluoromethylanilide derivatives) nih.govnih.gov | Inhibition of seizure spread, potential interaction with voltage-gated sodium channels. nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Largely inactive nih.govnih.gov | Unlikely to have a primary mechanism involving enhancement of GABAergic transmission. |

| 6-Hz Seizure Model | Active nih.govnih.gov | Potential efficacy against therapy-resistant partial seizures. nih.govnih.gov |

Investigations in Models of Neurological Response Modulation (e.g., Anxiolytic, Muscle Relaxant, Neuroprotective Pathways)

Preclinical data specifically evaluating the anxiolytic, muscle relaxant, and neuroprotective properties of this compound are not available in the reviewed literature. However, the broader class of piperazine (B1678402) derivatives has been extensively studied for these effects. For instance, other piperazine-containing compounds have demonstrated anxiolytic-like effects in animal models, often mediated through interactions with serotonin (B10506) or benzodiazepine (B76468) receptors. nih.gov Similarly, muscle relaxant properties have been reported for some piperazine derivatives.

Exploration in Models of Antinociceptive and Anti-inflammatory Responses at the Mechanistic Level

There is no specific information in the available literature regarding the antinociceptive and anti-inflammatory effects of this compound in animal models. However, studies on other piperazine derivatives have shown that this chemical scaffold can be a promising starting point for the development of new analgesic and anti-inflammatory agents. nih.gov For example, a different piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has been shown to possess both antinociceptive and anti-inflammatory properties. nih.gov Its mechanism of action was suggested to involve the serotonergic pathway. nih.gov Another study on a weak partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a phenylpiperazine derivative, demonstrated antihyperalgesic and antiedema effects, suggesting that these effects are mediated by the α7 nAChR. nih.gov These findings highlight the potential for piperazine-containing compounds to modulate pain and inflammation through various mechanistic pathways, though direct evidence for this compound is lacking.

Cognitive Function Modulation Studies (e.g., Memory Deficit Reversal in Animal Models)

No studies were found that specifically investigated the effects of this compound on cognitive function or in animal models of memory deficit. However, research into other piperazine derivatives suggests that this class of compounds holds potential for cognitive enhancement. For example, a piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2), has been shown to improve cognitive and motor functions in a mouse model of Alzheimer's disease. nih.gov The proposed mechanism for this effect involves the modulation of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6). nih.gov This indicates that the phenylpiperazine scaffold can be a valuable template for designing compounds that target cognitive dysfunction, although specific data for this compound is not available.

Investigation of Biological Responses and Mechanisms in Vivo

In vivo studies are crucial for understanding the systemic effects of a compound and its potential therapeutic applications. For this compound, the available information on its in vivo biological responses is limited.

Cardiovascular System Response Research (e.g., Hypotensive Activity)

There is no direct evidence from the reviewed literature on the cardiovascular effects, including hypotensive activity, of this compound. However, the phenylpiperazine moiety is a common feature in many compounds with cardiovascular activity. Studies on other phenylpiperazine derivatives have reported significant hypotensive effects. For example, certain derivatives have been shown to lower blood pressure in anesthetized normotensive rats, with some compounds exhibiting potent anti-arrhythmic activity as well. researchgate.net The mechanism for these effects is often attributed to the blockade of α1-adrenoceptors. nih.gov While these findings are for related compounds, they suggest that this compound could potentially interact with the cardiovascular system, although specific in vivo studies are required to confirm this.

Radioactive Tracing Studies in Animal Models for Distribution Research

Information regarding radioactive tracing studies to determine the in vivo distribution of this compound in animal models is not currently available in scientific literature. Such studies, which would involve labeling the compound with a radioactive isotope and tracking its concentration in various tissues and organs over time, are essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Without this data, the biodistribution and potential target organ accumulation of this compound remain unknown.

Structure Activity Relationship Sar and Research Lead Optimization Strategies for 2 4 Phenylpiperazin 1 Yl Acetamide

Elucidation of Key Pharmacophores and Structural Elements for Biological Activity

The biological activity of 2-(4-phenylpiperazin-1-yl)acetamide derivatives is intrinsically linked to three primary structural components: the piperazine (B1678402) ring with its N-phenyl substitution, the acetamide (B32628) linker, and the substituents on the terminal N-phenyl ring of the acetamide group. Systematic modification of these regions has provided critical insights into the pharmacophoric requirements for activity.

The piperazine ring is a common motif in pharmacologically active compounds, often recognized as a "privileged structure" due to its presence in numerous therapeutic agents targeting a wide range of biological targets. researchgate.netnih.gov Its two nitrogen atoms can act as hydrogen bond acceptors and allow for modifications that can improve the pharmacokinetic properties of drug candidates, such as water solubility. nih.gov

The acetamide moiety serves as a crucial linker and contributes significantly to the molecule's biological profile. It is not merely a spacer but an active participant in molecular interactions, often through hydrogen bonding via its amide (NH) and carbonyl (C=O) groups. ontosight.ai The design of some anticonvulsant this compound derivatives involved replacing a heterocyclic imide ring from a previous series with the more flexible chain amide of the acetamide group. nih.govnih.gov

The nature of the substituent on the acetamide nitrogen (the N-phenyl group) has a profound impact on biological activity. Research has demonstrated that modifications to this phenyl ring can dramatically alter the compound's efficacy and pharmacological profile. nih.govnih.gov For example, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed as factor VIIa inhibitors, where the N-phenyl acetamide structure provided a template for developing potent anticoagulant agents. ijper.org Similarly, various N-substituted phenyl acetamides have been synthesized and evaluated for anticancer activity, indicating the broad therapeutic potential governed by the N-substituent of the acetamide group. nih.gov

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the phenyl rings of the this compound scaffold is a key strategy in lead optimization. These substitutions can influence the compound's lipophilicity, electronic properties, and metabolic stability.

In a study focused on anticonvulsant activity, derivatives with a 3-(trifluoromethyl)anilide moiety showed significant activity in the maximal electroshock (MES) seizure model, whereas most of the corresponding 3-chloroanilide analogs were inactive. nih.govnih.gov This highlights the specific and potent influence of the trifluoromethyl group in this position for anticonvulsant effects. The CF₃ group is known to enhance properties like blood-brain barrier penetration, which is critical for agents targeting the central nervous system. Further investigation of a potent derivative from this series, 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, revealed it to be a moderate binder to neuronal voltage-sensitive sodium channels. nih.govuni.lu

Similarly, fluorination is a common tactic. A 2-fluorophenyl group on the piperazine ring was found to be important for activity in ENT inhibitors. polyu.edu.hk In other series, 4-fluorophenyl substitution was noted for enhancing MMP (matrix metalloproteinase) inhibition. The presence of a chloro substituent, such as in 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, can improve metabolic stability.

The data below summarizes the impact of substitutions on the anilide moiety from a study on anticonvulsant activity.

| Compound ID | Anilide Substituent | Anticonvulsant Activity (MES test) |

| Various | 3-chloroanilide | Generally inactive |

| 20 | 3-(trifluoromethyl)anilide | Active |

| 12 | 3-chloroanilide (with 4-methylpiperazine) | Active at 100 mg/kg |

| 13 | 3-chloroanilide (with morpholine) | Active at 100-300 mg/kg |

This table is based on findings from referenced studies, which showed that while most 3-chloroanilide derivatives were inactive, specific modifications to other parts of the molecule could restore some activity. However, the 3-(trifluoromethyl)anilide derivatives were more consistently active. nih.govnih.gov

Design and Synthesis of Advanced Analogues Based on SAR Insights

Leveraging the structure-activity relationship insights gained from initial studies, researchers have designed and synthesized numerous advanced analogues of this compound to enhance biological activity and explore new therapeutic applications. The synthetic pathways are generally modular, allowing for diverse modifications across the scaffold.

A common synthetic route involves the alkylation of an appropriately substituted phenylpiperazine with a 2-halo-N-phenylacetamide electrophile. researchgate.net For example, the synthesis of anticonvulsant derivatives was achieved by reacting various amines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov This multi-step process typically begins with the acylation of a substituted aniline (B41778) with chloroacetyl chloride, followed by reaction with the desired phenylpiperazine. nih.gov

This flexible synthetic strategy has enabled the creation of diverse libraries of compounds for various biological targets:

Anticonvulsants: Twenty-two N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized to evaluate their anticonvulsant potential, leading to the discovery that 3-(trifluoromethyl)anilide derivatives were particularly effective. nih.govnih.gov

Anticancer Agents: Novel imidazole-piperazine derivatives were synthesized to investigate their anticancer activity against colon and breast carcinoma cell lines, with several compounds showing significant cytotoxicity. nih.gov

Acetylcholinesterase (AChE) Inhibitors: For potential application in Alzheimer's disease, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized, with some showing potent AChE inhibition. researchgate.net

Acaricidal Agents: Thirty-three new phenylpiperazine derivatives were synthesized and assessed for their acaricidal activity, with certain substitutions leading to high efficacy against common spider mites. nih.gov

The table below presents a selection of synthesized analogues and their targeted biological activities, illustrating the broad applicability of the core scaffold.

| Analogue Class | Key Structural Modification | Targeted Biological Activity |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Substitution on the N-phenyl acetamide ring (e.g., -Cl, -CF₃) | Anticonvulsant nih.govnih.gov |

| Imidazole-piperazine derivatives | Acetamide nitrogen is part of an imidazole-phenyl structure | Anticancer nih.gov |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Acetamide group replaced with a pyrimidine-5-carboxamide | Acetylcholinesterase Inhibition researchgate.net |

| 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide | N-phenyl group replaced with N-pyrazin-2-yl | Analgesic & Anti-inflammatory researchgate.net |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives | Modifications on both the piperazine's N-phenyl ring and the second nitrogen | Acaricidal nih.gov |

Computational Approaches in Guiding Research Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to guide the lead optimization process. nih.gov For complex scaffolds like this compound, computational approaches can predict ligand-receptor interactions, estimate binding affinities, and rationalize observed SAR data, thereby accelerating the design of more effective analogues. frontiersin.org

Techniques such as molecular docking are used to predict the preferred orientation and conformation of a ligand within the binding site of a biological target. frontiersin.org This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, molecular docking of ENT inhibitors has helped to understand how different analogues bind within the transporter protein. polyu.edu.hk These insights are crucial for designing new derivatives with improved complementarity to the target, a core principle of structure-based drug design. nih.gov

Fragment-based drug design (FBDD) is a rational approach to lead discovery and optimization that begins by identifying low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to produce a higher-affinity lead compound.

The this compound scaffold is well-suited for a fragment-based approach. The key pharmacophores identified in SAR studies—the phenylpiperazine group and the substituted N-phenylacetamide group—can be considered as distinct fragments. In an FBDD campaign, these or similar fragments could be screened individually to identify initial binding interactions. Subsequently, structure-based design methods, often coupled with in silico searching and chemical synthesis, can be used to link these fragments or elaborate upon them to optimize their interactions within the target's binding site and generate a potent lead molecule. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

In the pursuit of enhanced anticonvulsant activity and improved pharmacokinetic profiles, researchers have employed scaffold hopping and bioisosteric replacement strategies on the this compound core. These techniques involve modifying the fundamental structure of the molecule to explore new chemical space while retaining the essential features for biological activity.

One notable example of scaffold hopping involved the conceptual design of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.govnih.gov In this strategic shift, the heterocyclic imide ring of the pyrrolidine-2,5-diones was replaced by a more flexible chain amide structure, leading to the this compound scaffold. nih.gov This modification aimed to investigate how changes in the core structure, specifically the transformation from a rigid cyclic imide to a more conformationally adaptable acyclic amide, would impact anticonvulsant efficacy. nih.gov The underlying hypothesis was that this structural alteration could lead to compounds with a different spectrum of activity or an improved side-effect profile.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, has also been a key strategy. In the context of this compound derivatives, research has explored the replacement of the phenylpiperazine moiety with other cyclic amines to understand its role in anticonvulsant activity. Studies have shown that replacing the phenylpiperazine group with a benzylpiperazine or a hydroxyethylpiperazine moiety resulted in a decrease in anticonvulsant activity. nih.gov This suggests that the specific structural and electronic properties of the phenylpiperazine group are crucial for the compound's interaction with its biological target.

Another example of bioisosteric replacement within this class of compounds is the substitution of the phenylpiperazine with a morpholine (B109124) ring. nih.gov The resulting N-(3-chlorophenyl)-2-morpholino-acetamide showed protection in the MES test at both early and later time points, indicating a different pharmacokinetic profile compared to its phenylpiperazine counterparts. nih.gov The less lipophilic nature of the morpholine-containing compound was associated with a more rapid onset of action. nih.gov

These examples underscore the utility of scaffold hopping and bioisosteric replacement in the lead optimization process. By systematically altering the core scaffold and its substituents, medicinal chemists can probe the structure-activity relationships and fine-tune the pharmacological and pharmacokinetic properties of this compound-based anticonvulsant candidates.

In Vitro ADME Research for Compound Screening (Excluding in vivo human pharmacokinetics)

The journey of a potential drug candidate from the laboratory to clinical use is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In vitro ADME assays are crucial for the early-stage screening and selection of compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. For derivatives of this compound, several in vitro ADME parameters are of particular interest.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of drugs. nih.gov These cells, derived from human colon adenocarcinoma, form a monolayer with tight junctions that mimics the intestinal barrier. nih.gov Studies on various heterocyclic drugs, a class that includes phenylpiperazine derivatives, have shown that many exhibit high permeability in the Caco-2 model, which generally correlates with good oral absorption in humans. nih.gov However, it is also important to consider the role of efflux transporters like P-glycoprotein (Pgp), which are expressed in Caco-2 cells and can pump drugs back into the intestinal lumen, thereby reducing absorption. nih.gov Many heterocyclic compounds have been identified as potential Pgp substrates. nih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active. nih.gov The degree of plasma protein binding can significantly impact the drug's efficacy and potential for drug-drug interactions. nih.gov For anticonvulsant drugs, this parameter is particularly important as it affects the concentration of the drug that can cross the blood-brain barrier to exert its effect in the central nervous system. The protein binding of various antiepileptic drugs (AEDs) has been studied, revealing a wide range of binding, from virtually unbound to highly bound. nih.gov For instance, some AEDs like perampanel (B3395873) are over 95% bound to plasma proteins, primarily albumin. nih.gov While specific plasma protein binding data for this compound is not available, it is a critical parameter that would be evaluated during its development as a potential drug candidate.

The following table summarizes the key in vitro ADME parameters and their importance in the screening of this compound derivatives:

| ADME Parameter | In Vitro Assay | Importance in Drug Screening |

| Metabolic Stability | Liver Microsome Assay | Predicts in vivo clearance and oral bioavailability. Identifies metabolically liable spots for chemical modification. |

| Permeability | Caco-2 Cell Assay | Predicts intestinal absorption of orally administered drugs. Identifies potential for efflux by transporters like P-glycoprotein. |

| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the unbound fraction of the drug available for pharmacological activity and distribution to the target site. |

Research Directions and Future Perspectives for 2 4 Phenylpiperazin 1 Yl Acetamide and Its Derivatives

Exploration of Novel Molecular Targets and Pathways

While derivatives of 2-(4-phenylpiperazin-1-yl)acetamide have been investigated for their effects on the central nervous system, particularly as anticonvulsants and anxiolytics targeting GABA-A receptors, a significant opportunity lies in exploring new molecular targets. nih.govnih.govnih.gov The structural flexibility of the phenylpiperazine scaffold allows for interactions with a diverse range of biological macromolecules. ontosight.ainih.gov

Future research should focus on screening these compounds against a broader panel of receptors, enzymes, and ion channels implicated in various diseases. For instance, some phenylpiperazine derivatives have shown affinity for sigma receptors and dopamine (B1211576) D2 receptors, suggesting potential applications in psychiatric and neurodegenerative disorders. nih.govnih.gov Others have demonstrated anticancer activity by targeting pathways like the epidermal growth factor receptor (EGFR) tyrosine kinase and by inducing apoptosis in cancer cells. nih.govnih.gov Recent studies have even pointed to the potential of certain derivatives in inhibiting bone resorption, opening up avenues for treating osteoporosis. nih.gov

A systematic exploration of these and other pathways, such as those involved in inflammation or metabolic disorders, could reveal previously undiscovered therapeutic applications for this class of compounds.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves multi-step procedures. researchgate.netnih.govnih.gov A common approach begins with the chloroacetylation of an appropriate aniline (B41778), followed by a reaction with a substituted phenylpiperazine. nih.gov While effective, these methods can sometimes be lengthy and may not be optimal for generating large, diverse libraries of compounds for high-throughput screening.

Future efforts should be directed towards the development of more efficient and versatile synthetic strategies. This could include the use of novel catalysts, one-pot reactions, and flow chemistry techniques to streamline the synthesis process. For example, advancements in C-N bond formation methodologies could significantly improve the efficiency of coupling the phenylpiperazine moiety to the acetamide (B32628) backbone. researchgate.net The development of solid-phase synthesis techniques for this scaffold would also facilitate the rapid generation of compound libraries with diverse substitutions on both the phenyl and piperazine (B1678402) rings, accelerating the discovery of new lead compounds.

Integration of Advanced Computational Approaches in Discovery Research

Computational methods are becoming indispensable tools in modern drug discovery. nih.gov For this compound derivatives, in silico techniques such as molecular docking and virtual screening can play a crucial role in identifying promising new compounds and elucidating their mechanisms of action. nih.govrsc.orgnih.gov

Molecular docking studies have already been employed to predict the binding of these derivatives to targets like the GABA-A receptor and the α1A-adrenoceptor. nih.govrsc.org These studies can help in understanding the key structural features required for binding and can guide the design of more potent and selective inhibitors. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structures of these compounds with their biological activities, enabling the prediction of the activity of novel, unsynthesized derivatives. nih.gov

The integration of these computational approaches with experimental validation will be key to accelerating the drug discovery process. By screening large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and testing, researchers can save significant time and resources.

Diversification of Chemical Scaffolds Incorporating the 4-phenylpiperazine Motif for Academic Inquiry

The 4-phenylpiperazine motif is a highly versatile scaffold that can be incorporated into a wide range of more complex molecular architectures. nih.govresearchgate.net Moving beyond simple acetamide derivatives, researchers can explore the fusion of this motif with other heterocyclic systems known for their biological activity.

For example, the phenylpiperazine moiety has been successfully incorporated into quinazolinone and 1,2-benzothiazine scaffolds, leading to compounds with potent anticancer activity. nih.govmdpi.com Other possibilities include combining it with structures like thiazoles, pyrazoles, or other pharmacologically relevant heterocycles. researchgate.net This strategy of molecular hybridization can lead to the discovery of compounds with novel multi-target activities or improved pharmacological profiles. researchgate.net

Such explorations are not only valuable for drug discovery but also for fundamental academic inquiry into structure-activity relationships and the principles of molecular recognition.

Methodological Advancements in In Vitro and Preclinical Research Models for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, it is crucial to utilize advanced and relevant biological models. While initial screening is often performed in simple in vitro assays, more sophisticated models are needed to predict in vivo efficacy and to elucidate the complex biological pathways involved.

For neuroactive compounds, this could involve the use of primary neuronal cultures, brain slice preparations, and advanced animal models of neurological and psychiatric disorders. For anticancer research, the use of 3D cell cultures (spheroids and organoids) and patient-derived xenograft (PDX) models can provide a more accurate representation of the tumor microenvironment and improve the prediction of clinical outcomes. nih.gov

Furthermore, the development and application of novel biochemical and cell-based assays will be critical for identifying the specific molecular targets and for dissecting the downstream signaling pathways affected by these compounds. For example, advanced microscopy techniques can be used to visualize the subcellular localization of the compounds and their effects on cellular morphology and function. nih.gov

Q & A